molecular formula C16H24BrN3O2 B7897592 3-[(6-Bromo-pyridin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

3-[(6-Bromo-pyridin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897592
M. Wt: 370.28 g/mol
InChI Key: SNCNRIPXBZBOJC-UHFFFAOYSA-N
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Description

3-[(6-Bromo-pyridin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H24BrN3O2 and its molecular weight is 370.28 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[(6-bromo-pyridin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H23BrN2O2C_{16}H_{23}BrN_2O_2 with a molecular weight of 371.28 g/mol. The structure includes a piperidine ring, a bromopyridine moiety, and a tert-butyl ester group, which contribute to its unique pharmacological properties.

The precise mechanism of action for This compound is not fully elucidated; however, it is believed to interact with specific molecular targets through its bromopyridine and piperidine moieties. This interaction may involve binding to enzymes or receptors, leading to modulation of various biological pathways. The bromine atom enhances the compound's reactivity, allowing it to participate in substitution reactions that can modify its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related piperidine derivatives can inhibit the growth of human cancer cells, including HeLa (cervical cancer) and CEM (T-lymphocyte) cells, with IC50 values indicating potency in the micromolar range .

Cell Line Compound IC50 (μM)
HeLaCompound A41 ± 3
CEMCompound B9.6 ± 0.7

This suggests that modifications in the structure can lead to enhanced biological activity.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. The presence of the piperidine ring is crucial for interacting with target enzymes involved in metabolic pathways. For example, derivatives of similar compounds have been shown to inhibit key enzymes in cancer metabolism, thus presenting a viable therapeutic strategy .

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various piperidine derivatives, This compound was tested alongside other compounds. The results demonstrated that this compound exhibited a dose-dependent decrease in cell viability across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how brominated pyridine derivatives affect cancer cell apoptosis. The study found that these compounds could induce apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Research indicates that derivatives of this compound can act as inhibitors for various enzymes associated with cancer progression. For instance, compounds similar to 3-[(6-Bromo-pyridin-2-yl)-methyl-amino]-piperidine have been studied for their potential to inhibit quinone reductase activity, which is crucial in cancer metabolism .
    • A patent (WO2024020517A1) discusses related compounds as potential inhibitors for specific cancer targets, highlighting their therapeutic relevance .
  • Neurological Disorders :
    • The compound's piperidine structure is often associated with neuroactive properties. Research into similar piperidine derivatives shows promise in treating conditions such as anxiety and depression by modulating neurotransmitter systems .
  • Antimicrobial Properties :
    • Some studies have suggested that compounds with a bromo-pyridine moiety exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents .

Synthesis and Development

Synthesis Pathways :
The synthesis of 3-[(6-Bromo-pyridin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves:

  • The reaction of 6-bromopyridine derivatives with piperidine carboxylic acids.
  • Use of tert-butyl esters to enhance solubility and bioavailability in pharmaceutical formulations.

Case Studies :

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that a compound structurally related to the target compound inhibited mGluR5, a receptor implicated in various neurological disorders. This suggests a pathway for developing treatments for conditions like schizophrenia and anxiety disorders .
  • Anticancer Research :
    • In vitro studies have shown that modifications to the piperidine ring can enhance the anticancer properties of related compounds, indicating that structural variations can lead to improved efficacy against specific cancer types .

Properties

IUPAC Name

tert-butyl 3-[(6-bromopyridin-2-yl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-10-6-7-12(11-20)19(4)14-9-5-8-13(17)18-14/h5,8-9,12H,6-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCNRIPXBZBOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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